molecular formula C11H14BrN3O4 B13900498 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid

5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid

Cat. No.: B13900498
M. Wt: 332.15 g/mol
InChI Key: ISOCLSRUXJDYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid: is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its bromine and tert-butoxycarbonylamino groups attached to a pyrimidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine and tert-butoxycarbonylamino groups play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Bromo-2-((tert-butoxycarbonylamino)methyl)pyrimidine-4-carboxylic acid is unique due to its tert-butoxycarbonylamino group, which enhances its stability and reactivity. This makes it a valuable intermediate in various synthetic pathways and research applications .

Properties

Molecular Formula

C11H14BrN3O4

Molecular Weight

332.15 g/mol

IUPAC Name

5-bromo-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H14BrN3O4/c1-11(2,3)19-10(18)14-5-7-13-4-6(12)8(15-7)9(16)17/h4H,5H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

ISOCLSRUXJDYFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C(=N1)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.